Octahydropyrimido[2,1-c]morpholin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholines, which are similar to Octahydropyrimido[2,1-c]morpholin-4-one, has been extensively studied. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of this compound is 156.185. The InChI code for this compound is 1S/C7H12N2O2/c10-7-1-2-8-6-5-11-4-3-9(6)7/h6,8H,1-5H2.Applications De Recherche Scientifique
Kinase Inhibition and Cancer Therapy
"Octahydropyrimido[2,1-c]morpholin-4-one" derivatives have been explored for their potential in kinase inhibition, which is crucial for cancer therapy. For instance, the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, showcasing the relevance of such compounds in targeting PI3 kinase pathways involved in cancer cell proliferation and survival. This specific application highlights the compound's role in the development of targeted cancer therapies, potentially offering a more focused approach to treatment by inhibiting specific pathways critical for cancer cell growth (Chen et al., 2010).
Heterocyclic Chemistry and Drug Design
The compound also plays a role in heterocyclic chemistry, serving as a key intermediate in the synthesis of more complex molecules. Its incorporation into various heterocyclic frameworks can lead to the development of novel compounds with potential pharmacological activities. This aspect is crucial for drug discovery and design, where the creation of new molecules with unique structures and properties can lead to the identification of novel therapeutic agents. The ability to manipulate and incorporate "this compound" into different chemical structures underscores its versatility and utility in medicinal chemistry (Zaki et al., 2017).
Propriétés
IUPAC Name |
2,3,6,7,9,9a-hexahydro-1H-pyrimido[2,1-c][1,4]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-1-2-8-6-5-11-4-3-9(6)7/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUOQSNPHXUUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2COCCN2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.